Product packaging for 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole(Cat. No.:)

1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

Cat. No.: B8566907
M. Wt: 176.19 g/mol
InChI Key: QFHVEECADRAVOO-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in the development of a vast array of functional molecules. mdpi.com The unique electronic properties and structural versatility of the pyrazole ring have established it as a critical component in drug discovery and agrochemicals. mdpi.com A multitude of pyrazole derivatives have been synthesized and investigated, leading to the discovery of compounds with a wide spectrum of biological activities. mdpi.com

The significance of the pyrazole core is underscored by its presence in numerous commercially successful pharmaceuticals. These drugs span a range of therapeutic areas, demonstrating the broad applicability of this heterocyclic system.

Table 1: Examples of Marketed Drugs Containing a Pyrazole Moiety

Drug Name Therapeutic Application
Celecoxib Anti-inflammatory
Sildenafil Erectile dysfunction
Rimonabant Anti-obesity (withdrawn)
Difenamizole Analgesic
Betazole H2-receptor agonist
Fezolamide Antidepressant

This table is illustrative and not exhaustive.

The continued interest in pyrazole chemistry stems from the ability of this scaffold to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties. Researchers continue to explore novel synthetic methodologies to access diverse pyrazole derivatives, aiming to expand the chemical space and identify new lead compounds for various applications. jocpr.com

Rationale for Investigating Fluorine Substitution in Pyrazole Systems

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of a compound. globalresearchonline.net The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. globalresearchonline.net

In the context of pyrazole systems, fluorine substitution has been shown to be particularly advantageous. The incorporation of fluorine or fluorine-containing groups (e.g., trifluoromethyl) can lead to:

Enhanced Biological Activity: Fluorine can alter the electronic distribution within the pyrazole ring and its substituents, potentially leading to stronger interactions with biological receptors.

Increased Metabolic Stability: The strength of the C-F bond makes it less susceptible to metabolic degradation by enzymes such as cytochrome P450, which can prolong the in vivo half-life of a drug.

Modulation of Physicochemical Properties: Fluorine substitution can impact a molecule's pKa, lipophilicity (logP), and membrane permeability, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Numerous studies have demonstrated the successful application of this strategy in the development of potent and effective fluorinated pyrazole-based therapeutic agents. globalresearchonline.net

Overview of 1-(3-Fluoro-phenyl)-3-methyl-1H-pyrazole as a Research Scaffold

While extensive research exists on a wide variety of substituted pyrazoles, a thorough review of the scientific literature reveals a notable lack of specific studies focused on this compound. Database searches indicate the existence of a closely related derivative, 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, suggesting that the parent compound, this compound, is a viable synthetic target and may serve as a key intermediate in the synthesis of more complex molecules.

Based on established synthetic routes for 1,3-disubstituted pyrazoles, the synthesis of this compound would likely involve the condensation of a 1,3-dicarbonyl compound with (3-fluorophenyl)hydrazine (B1330474). jocpr.com The regioselectivity of such reactions can often be controlled by the reaction conditions and the nature of the substituents. nih.gov

Given the known benefits of incorporating a fluorophenyl group and the established importance of the 3-methyl-1-phenylpyrazole scaffold in various biologically active molecules, this compound represents a promising, yet underexplored, research scaffold. Its structure combines the proven pyrazole core with a fluorine-substituted aromatic ring, suggesting potential for the development of novel compounds with interesting pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and other areas of chemical research.

Table 2: Potential Research Applications for this compound Derivatives

Research Area Potential Application Rationale
Medicinal Chemistry Development of novel therapeutic agents (e.g., anti-inflammatory, anticancer, antimicrobial) The pyrazole core is a known pharmacophore, and the fluorine substituent can enhance biological activity and metabolic stability.
Agrochemicals Synthesis of new pesticides and herbicides Pyrazole derivatives are widely used in agriculture.
Materials Science Creation of novel functional materials (e.g., ligands for catalysis, organic electronics) The aromatic and heterocyclic nature of the molecule provides a platform for designing materials with specific electronic and photophysical properties.

This table represents potential areas of research based on the chemistry of related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B8566907 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-methylpyrazole

InChI

InChI=1S/C10H9FN2/c1-8-5-6-13(12-8)10-4-2-3-9(11)7-10/h2-7H,1H3

InChI Key

QFHVEECADRAVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=CC=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Fluoro Phenyl 3 Methyl 1h Pyrazole Derivatives

Established Synthetic Routes to the 1-Aryl-3-methyl-1H-pyrazole Core

The construction of the 1,3-disubstituted pyrazole (B372694) ring is a well-established field in heterocyclic chemistry. Several robust methods have been developed, primarily relying on the formation of the five-membered ring through the reaction of a nitrogen-containing binucleophile with a three-carbon electrophilic component. nih.govmdpi.com

The most classic and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.org This approach is straightforward and typically proceeds by reacting a substituted hydrazine, such as an arylhydrazine, with a β-diketone. mdpi.com

The reaction mechanism involves an initial condensation between one of the hydrazine's nitrogen atoms and one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, leading to a heterocyclic intermediate that subsequently dehydrates to form the aromatic pyrazole ring.

A significant challenge in this synthesis, particularly with unsymmetrical 1,3-diketones (e.g., R1 ≠ R3), is the control of regioselectivity. The reaction can produce a mixture of two constitutional isomers, 1,3,5-trisubstituted and 1,3,5-trisubstituted pyrazoles, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. nih.govmdpi.com The reaction's regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the diketone, as well as the reaction conditions such as pH. nih.gov

Reactant 1Reactant 2ConditionsProduct(s)Key Observation
ArylhydrazineUnsymmetrical 1,3-diketoneAcid or Base CatalysisMixture of regioisomeric pyrazolesRegioselectivity is a major challenge.
Hydrazine Hydrate (B1144303)1,3-DiketoneEthylene Glycol, LiClO41,3,5-substituted pyrazolesEco-friendly conditions with good to excellent yields. mdpi.com
ArylhydrazinesEnaminonesEthanol, Acetic AcidRegioselective pyrazole derivativesHigh yield and excellent regioselectivity. nih.gov

An alternative and highly versatile route to pyrazoles involves a two-step sequence starting from α,β-unsaturated aldehydes or ketones. nih.govpharmaguideline.com In the first step, these carbonyl compounds undergo a cyclocondensation reaction with hydrazine derivatives to form 4,5-dihydro-1H-pyrazoles, more commonly known as pyrazolines. researchgate.netmdpi.com

This initial reaction is a conjugate addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. The resulting pyrazoline is a non-aromatic heterocyclic intermediate. researchgate.net To obtain the final aromatic pyrazole, the pyrazoline must undergo an oxidation reaction. researchgate.netrsc.org This oxidative aromatization step removes two hydrogen atoms from the C4 and C5 positions of the pyrazoline ring, creating a double bond and establishing the aromatic system. researchgate.net A wide variety of oxidizing agents and conditions have been developed for this transformation, offering flexibility to the synthetic chemist. researchgate.netorganic-chemistry.org

Pyrazoline SubstrateOxidizing Agent/SystemConditionsOutcomeReference
1,3,5-Trisubstituted PyrazolineBromine (Br2)In situGood yields of pyrazoles organic-chemistry.org
1,3,5-Trisubstituted PyrazolineOxygen (O2) in DMSOHeatingBenign oxidation protocol organic-chemistry.org
Various PyrazolinesSiO2-HNO3Mild conditionsOxidative aromatization researchgate.net
Various PyrazolinesSodium Chloride (NaCl)ElectrochemicalSustainable, green synthesis rsc.org
1,3,5-TriarylpyrazolineCopper TriflateOne-pot synthesisGood yields without additional oxidant nih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazoles. beilstein-journals.orgnih.gov These reactions are highly atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps, purification procedures, and waste generation. mdpi.comacs.org

Several MCR strategies have been developed for the synthesis of highly substituted pyrazoles. rsc.org For instance, a four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate can lead to the formation of densely functionalized pyrano[2,3-c]pyrazoles in a one-pot process. rsc.org Simpler three-component syntheses of 5-aminopyrazole derivatives can be achieved through the condensation of aldehydes, malononitrile, and phenylhydrazines. rsc.org These methods provide rapid access to diverse libraries of pyrazole derivatives from simple and readily available starting materials. beilstein-journals.orgmdpi.com

Targeted Synthesis of 1-(3-Fluoro-phenyl)-3-methyl-1H-pyrazole and Its Analogues

The synthesis of the specifically substituted this compound requires careful selection of starting materials to ensure the correct placement of the fluoro-phenyl and methyl groups on the pyrazole core.

The most direct approach to synthesizing this compound is the Knorr-type cyclocondensation using (3-fluorophenyl)hydrazine (B1330474) as the key starting material. The choice of the 1,3-dicarbonyl component is critical for regioselectivity. To introduce the 3-methyl group, an unsymmetrical diketone such as acetylacetone (B45752) (pentane-2,4-dione) is required.

The reaction between (3-fluorophenyl)hydrazine and acetylacetone can theoretically yield two regioisomers: 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole from reaction with the two methyl-ketone ends, or the desired 1-(3-fluorophenyl)-3-methyl-1H-pyrazole if a different dicarbonyl is used. To specifically obtain the 3-methyl derivative without a substituent at C5, a β-ketoaldehyde or a related equivalent is necessary. For example, reaction with 1,1,1-trifluoro-2,4-pentanedione (B1197229) and subsequent reactions can lead to trifluoromethyl-substituted pyrazoles, highlighting the principle of using functionalized diketones to control substitution. nih.gov

The regioselectivity of the cyclization is governed by the difference in reactivity between the two carbonyl groups of the β-dicarbonyl compound and the two nitrogen atoms of the substituted hydrazine. Generally, the more nucleophilic nitrogen of the hydrazine (typically the NH2 group) will preferentially attack the more electrophilic carbonyl carbon. nih.gov The presence of the electron-withdrawing fluorine atom on the phenyl ring influences the nucleophilicity of the adjacent nitrogen atom, which can be exploited to control the reaction's outcome. nih.govacs.org Synthetic methods using β-enaminones as precursors have also been shown to provide excellent regiocontrol in the formation of 1-aryl-pyrazoles. nih.gov

Once this compound is synthesized, it can be further functionalized to create a variety of analogues. The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. rrbdavc.org Due to the electronic influence of the two nitrogen atoms and the existing substituents, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. pharmaguideline.comrrbdavc.org

Common derivatization reactions include:

Halogenation: Introduction of bromine or chlorine at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The C4-nitro derivative can be synthesized using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a common method to introduce a formyl (aldehyde) group at the C4 position. pharmajournal.net This aldehyde can then serve as a versatile handle for further transformations.

Metalation-Substitution: While electrophilic substitution is common at C4, functionalization at the C5 position can be more challenging. Directed ortho-metalation (DoM) strategies, involving deprotonation with a strong base like n-butyllithium followed by quenching with an electrophile, can sometimes provide access to C5-substituted derivatives.

These derivatization reactions allow for the systematic exploration of the chemical space around the this compound scaffold.

Ring PositionReaction TypeReagentsProduct
C4Electrophilic HalogenationN-Bromosuccinimide (NBS)4-Bromo-1-(3-fluorophenyl)-3-methyl-1H-pyrazole
C4Electrophilic NitrationHNO3 / H2SO41-(3-fluorophenyl)-3-methyl-4-nitro-1H-pyrazole
C4Vilsmeier-Haack FormylationPOCl3, DMF1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
C5Metalation-Alkylation1. n-BuLi; 2. RX (Alkyl Halide)1-(3-fluorophenyl)-5-alkyl-3-methyl-1H-pyrazole

Modifications on the Fluorophenyl Moiety

The fluorophenyl group of this compound offers a versatile platform for structural modifications, enabling the synthesis of a diverse range of derivatives. Key transformation strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring can be displaced by strong nucleophiles, particularly when the ring is further activated by electron-withdrawing groups. While the fluorine atom itself is a poor leaving group compared to other halogens, its electronegativity can activate the aromatic ring towards nucleophilic attack. Reactions with nucleophiles such as amines, alkoxides, and thiolates can introduce new functional groups onto the phenyl ring. The success of these reactions is often dependent on the reaction conditions, including the choice of solvent and the presence of a strong base.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The fluorophenyl moiety of this compound can be functionalized using these methods, typically after conversion of the C-F bond to a more reactive group like a triflate or a boronic acid/ester.

One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling , which involves the reaction of an aryl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com For instance, the fluorophenyl group could be first converted to a bromophenyl or iodophenyl derivative, which can then readily participate in Suzuki-Miyaura reactions to introduce new aryl or alkyl substituents. The use of supported palladium nanoparticles is emerging as a greener alternative to homogeneous catalysts in these reactions. mdpi.com

The following table summarizes potential modifications on the fluorophenyl moiety:

Reaction TypeReagents and ConditionsPotential Product
Nucleophilic Aromatic SubstitutionNaOR, DMSO, heat1-(3-alkoxy-phenyl)-3-methyl-1H-pyrazole
Nucleophilic Aromatic SubstitutionR2NH, base, heat1-(3-amino-phenyl)-3-methyl-1H-pyrazole
Suzuki-Miyaura CouplingR-B(OH)2, Pd catalyst, base1-(3-R-phenyl)-3-methyl-1H-pyrazole

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for the synthesis of pyrazole derivatives. These include novel catalytic approaches and the application of green chemistry principles.

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a crucial role in modern pyrazole synthesis, offering advantages such as increased reaction rates, higher yields, and improved regioselectivity. Various catalytic systems have been developed for the synthesis of 1-aryl-3-methylpyrazoles.

One common approach involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, catalyzed by an acid or a metal complex. For the synthesis of this compound, this would involve the reaction of 3-fluorophenylhydrazine with a suitable four-carbon dicarbonyl synthon.

Recent research has focused on the development of heterogeneous and recyclable catalysts to simplify product purification and reduce waste. For example, solid acid catalysts like Amberlyst-70 have been shown to be effective in the synthesis of pyrazoles in aqueous media at room temperature. researchgate.net Copper(I) catalysts have also been utilized in ultrasound-assisted synthesis of pyrazoles, leading to significantly enhanced reaction rates and improved yields. asianpubs.org

Multicomponent reactions (MCRs) represent another significant advancement, allowing for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials. These reactions are often catalyzed and offer high atom economy and operational simplicity.

The table below highlights some catalytic approaches applicable to pyrazole synthesis:

Catalyst TypeReactionAdvantages
Homogeneous Acid (e.g., H2SO4)Condensation of 1,3-dicarbonyls and hydrazinesWell-established, effective
Heterogeneous Solid Acid (e.g., Amberlyst-70)Condensation in aqueous mediaRecyclable, environmentally friendly researchgate.net
Copper(I)Ultrasound-assisted synthesisHigh yields, rapid reaction times asianpubs.org
Palladium ComplexesCross-coupling reactions for functionalizationVersatile for derivatization organic-chemistry.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rsc.orgdergipark.org.trnih.govsunway.edu.mysemanticscholar.org The synthesis of pyrazoles can be significantly accelerated under microwave conditions, sometimes even in the absence of a solvent. nih.govnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. asianpubs.orgarabjchem.org Ultrasound irradiation promotes mass transfer and can lead to the formation of reactive intermediates, facilitating the synthesis of pyrazoles under milder conditions. asianpubs.orgrsc.orgarabjchem.orgnih.govresearchgate.net

Use of Greener Solvents and Recyclable Catalysts: The replacement of volatile organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green chemistry. researchgate.net The use of recyclable catalysts, such as solid acids or supported metal nanoparticles, further enhances the sustainability of pyrazole synthesis by reducing waste and catalyst consumption. researchgate.netresearchgate.netrsc.org

The following table summarizes the application of green chemistry principles in pyrazole synthesis:

Green Chemistry PrincipleApplication in Pyrazole SynthesisBenefits
Alternative Energy SourcesMicrowave irradiation, Ultrasound irradiationReduced reaction times, increased yields, energy efficiency nih.govrsc.orgdergipark.org.trnih.govarabjchem.org
Safer SolventsUse of water, ethanol, or solvent-free conditionsReduced environmental impact, improved safety researchgate.netnih.gov
CatalysisUse of heterogeneous and recyclable catalystsSimplified purification, reduced waste, catalyst reuse researchgate.netresearchgate.netrsc.org
Atom EconomyMulticomponent reactionsHigh efficiency, reduced number of synthetic steps

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3-Fluoro-phenyl)-3-methyl-1H-pyrazole and Analogues

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential, with two-dimensional techniques providing complete assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the two protons on the pyrazole (B372694) ring, and the four protons on the 3-fluorophenyl ring.

Pyrazole Ring Protons: The protons at the C4 and C5 positions of the pyrazole ring typically appear as doublets due to coupling to each other. In the non-fluorinated analogue, 3-methyl-1-phenylpyrazole, these signals are found at approximately δ 6.28 (H4) and δ 7.64 (H5) ppm.

Methyl Protons: The methyl group at the C3 position is expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm. For instance, the methyl protons in 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are observed at δ 2.49 ppm. rsc.org

Fluorophenyl Ring Protons: The four protons on the 3-fluorophenyl ring will exhibit a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The fluorine atom at the C3' position will influence the chemical shifts and splitting of adjacent protons. The proton at C2' is expected to show a doublet of doublets due to coupling with H4' and the through-space coupling with the fluorine atom. The proton at C6' will likely appear as a doublet of doublets or a multiplet. The H4' proton will be a multiplet due to coupling with H2', H5', and the fluorine atom. The H5' proton will appear as a triplet of doublets.

The coupling between protons and the fluorine atom (J-coupling) is a key diagnostic feature. The magnitude of the coupling constant depends on the number of bonds separating the nuclei:

³J(H-F) (ortho coupling) is typically in the range of 7-10 Hz.

⁴J(H-F) (meta coupling) is generally smaller, around 5-8 Hz.

⁵J(H-F) (para coupling) is the smallest, often 1-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)
CH₃~2.4s (singlet)-
H4 (pyrazole)~6.3d (doublet)J(H4-H5) ≈ 2-3
H5 (pyrazole)~7.7d (doublet)J(H4-H5) ≈ 2-3
H2' (phenyl)~7.5-7.6ddd³J(H2'-H6'), ⁴J(H2'-H4'), ⁴J(H2'-F)
H4' (phenyl)~7.1-7.2ddd³J(H4'-H5'), ⁴J(H4'-H2'), ³J(H4'-F)
H5' (phenyl)~7.4-7.5dt³J(H5'-H4'), ³J(H5'-H6'), ⁵J(H5'-F)
H6' (phenyl)~7.3-7.4ddd³J(H6'-H5'), ⁴J(H6'-H2'), ⁴J(H6'-F)

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The presence of the fluorine atom induces significant C-F coupling, which is invaluable for signal assignment.

Pyrazole Ring Carbons: The carbons of the pyrazole ring are expected in the range of δ 105-150 ppm. In related structures, the C3 (bearing the methyl group) and C5 carbons appear downfield, while the C4 carbon appears more upfield. researchgate.net

Methyl Carbon: The methyl carbon signal will be found in the far upfield region, typically around δ 12-15 ppm. rsc.org

Fluorophenyl Ring Carbons: The carbon directly attached to the fluorine atom (C3') will appear as a doublet with a large one-bond coupling constant (¹J(C-F)), typically in the range of 240-250 Hz. The carbons ortho (C2', C4') and meta (C1', C5') to the fluorine will also show smaller couplings (²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 7-9 Hz). The para carbon (C6') will exhibit the smallest coupling (⁴J(C-F) ≈ 3-4 Hz). semanticscholar.org

Table 2: Representative ¹³C NMR Data for a Fluorinated Pyrazole Analogue, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. rsc.org
Carbon Assignmentδ (ppm)
CH₃13.8
C4 (pyrazole)122.9
C5 (pyrazole)138.2
C3 (pyrazole)151.0
Phenyl & Fluorophenyl Carbons117.0, 117.2, 126.4, 129.0, 129.6, 131.8, 131.9, 139.5, 160.7, 163.2

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The spectrum for this compound would show a single signal for the fluorine atom. Its chemical shift is diagnostic of its electronic environment. For a fluorine on a benzene (B151609) ring, the shift is influenced by the nature and position of other substituents. Relative to the standard CFCl₃ (δ 0.0 ppm), monofluorobenzene has a chemical shift of approximately -113 ppm. colorado.edu The pyrazole substituent at the C1' position will cause a slight deviation from this value. The signal would be expected to be a multiplet due to couplings to the ortho and meta protons on the phenyl ring.

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to connect each proton signal from the phenyl and pyrazole rings to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

The methyl protons (H₃) to the C3 and C4 carbons of the pyrazole ring.

The H5 pyrazole proton to the C1' carbon of the phenyl ring, confirming the point of attachment.

The H4 pyrazole proton to the C3 and C5 carbons.

Protons on the phenyl ring (e.g., H2' and H6') to the C1' carbon attached to the pyrazole nitrogen.

Analysis of these 2D spectra allows for the complete and confident assignment of the entire molecular structure. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key vibrations include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring and pyrazole ring stretching vibrations occur in the 1450-1620 cm⁻¹ region.

C-F stretching: A strong absorption band for the C-F bond is expected in the 1100-1250 cm⁻¹ region.

C-H bending: Out-of-plane bending for the substituted benzene ring provides information on the substitution pattern and appears in the 750-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum. For the non-fluorinated analogue 3-methyl-1-phenyl-pyrazole, a Raman spectrum has been recorded and can be used as a reference. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Region
Aromatic C-H Stretch3100-3000IR/Raman
Aliphatic C-H Stretch2980-2850IR/Raman
C=C / C=N Ring Stretch1620-1450IR/Raman
CH₃ Deformation1465-1370IR
C-F Stretch1250-1100IR (Strong)
Aromatic C-H Bend (out-of-plane)900-750IR (Strong)

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₉FN₂), the calculated monoisotopic mass is 176.0750 Da.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) would be expected at m/z 176.

Fragmentation Pattern: The fragmentation pattern can provide structural information. For the non-fluorinated analogue 3-methyl-1-phenylpyrazole (MW 158), major fragments are observed at m/z 77 (phenyl cation) and m/z 51. nih.gov For the fluorinated compound, characteristic fragmentation would likely involve:

Loss of N₂ to give a fragment at m/z 148.

Formation of the fluorophenyl cation at m/z 95.

Formation of the phenyl cation at m/z 77, indicating a potential rearrangement and loss of fluorine.

Cleavage to form the methyl-pyrazole cation.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high precision.

X-ray Crystallography of this compound and Related Fluorinated Pyrazoles

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. While a specific crystallographic study for this compound is not extensively documented in publicly available literature, analysis of closely related fluorinated pyrazoles offers valuable information on their structural characteristics.

Hydrogen Bonding: In pyrazole derivatives, the nitrogen atoms of the pyrazole ring can act as both hydrogen-bond donors (N-H) and acceptors. nih.gov In N-substituted pyrazoles, where the N-H group is absent, weak C-H···N and C-H···F hydrogen bonds become significant in stabilizing the crystal lattice. imedpub.com Studies on fluorinated aromatic compounds have shown that C-H···F interactions, though weak, can play a crucial role in packing motifs. rsc.org For instance, in the crystal structure of 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, molecules are linked by C–H···O and C–H···F hydrogen bonds. nih.gov Similarly, in 4-fluoro-1H-pyrazole, N—H⋯N hydrogen bonds link molecules into one-dimensional chains. nih.govnsf.gov

π-π Stacking: Aromatic π-π stacking is another critical interaction influencing the crystal structure of phenylpyrazoles. However, the presence of fluorine can modulate these interactions. Fluorination can decrease the electron density of the aromatic ring, potentially weakening or altering the geometry of π-π stacking compared to non-fluorinated analogs. rsc.org Research on halobenzenes indicates that fluorine can disrupt the typical π-π stacking motifs observed in other halogenated benzenes, leading to more offset arrangements. rsc.org Despite this, π-π interactions are still observed in many fluorinated pyrazole crystals. In 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, aromatic π–π stacking interactions between adjacent difluorobenzene rings link molecules into dimers. In some cases, C–H⋯π interactions also contribute to the stability of the crystal structure, as seen in 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. nih.gov The interplay between electron-rich arenes and electron-deficient perfluoroarenes can lead to significant quadrupole–quadrupole interactions that influence stacking energy. rsc.orgresearchgate.net

The conformation of 1-phenyl-pyrazole derivatives is largely defined by the dihedral angle between the pyrazole and phenyl rings. This angle is influenced by the nature and position of substituents on both rings, which create steric and electronic effects.

In related fluorinated pyrazole compounds, X-ray diffraction studies have quantified these spatial relationships. For example, in 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the pyrazole group and the benzene ring is 11.50 (9)°, while the angles between the benzene ring and the two fluoro-substituted phenyl groups are 77.7 (6)° and 16.7 (5)°. nih.gov In another example, 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, the pyrazole ring forms dihedral angles of 36.73 (7)° and 60.88 (8)° with the chlorophenyl and fluorophenyl rings, respectively. researchgate.net These variations highlight the conformational flexibility of the phenyl-pyrazole linkage.

The table below presents crystallographic and dihedral angle data for several related fluorinated pyrazole compounds, illustrating the typical structural parameters observed in this class of molecules.

CompoundCrystal SystemSpace GroupKey Dihedral Angles (°)Reference
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazoleMonoclinicP21/cPyrazole-Benzene: 11.50 (9) Benzene-Fluorophenyl 1: 77.7 (6) Benzene-Fluorophenyl 2: 16.7 (5) nih.gov
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-oneMonoclinicP21/cPyrazole-Chlorophenyl: 36.73 (7) Pyrazole-Fluorophenyl: 60.88 (8) researchgate.net
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydeTriclinicP-1Pyrazole-Fluorophenyl: 4.64 (7) nih.gov
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-oneMonoclinicP21/cPyrazole-Fluorophenyl: 33.10 (5) nih.gov

Tautomeric Equilibrium Studies of this compound Systems

Tautomerism is a key structural feature of pyrazoles that can influence their reactivity and biological interactions. nih.gov For N-unsubstituted pyrazoles, annular prototropic tautomerism, involving the migration of a proton between the two ring nitrogen atoms, is common. nih.gov However, for N1-substituted pyrazoles like this compound, the N1-substituent prevents this type of tautomerism, locking the molecule in a single annular tautomeric form.

Nevertheless, the concept of tautomerism is highly relevant in related pyrazole systems, particularly pyrazolones (or pyrazol-ols). These systems can exist in several tautomeric forms, typically referred to as the OH, NH, and CH forms. The equilibrium between these forms is sensitive to factors such as the solvent, temperature, and the nature of substituents. nih.gov

For instance, studies on 1-phenyl-substituted pyrazol-5-ols have shown that they predominantly exist in the OH-tautomeric form (1H-pyrazol-3-ol) in both the solid state and in various solvents. nih.gov This preference can be confirmed using techniques like NMR spectroscopy. In a related compound, 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, an enol-to-keto tautomerism was observed during the crystallization process, indicating the subtle energy differences between tautomeric forms. nih.gov Computational studies on 3,5-diaryl pyrazoles have also highlighted that different tautomers can have distinct binding affinities for biological targets like monoamine oxidase (MAO) isoforms, underscoring the functional importance of tautomeric equilibria. acs.org

The table below summarizes the predominant tautomeric forms observed in different pyrazole systems under various conditions.

Pyrazole SystemConditionPredominant Tautomeric FormMethod of StudyReference
3(5)-PhenylpyrazoleSolution (THF) & Solid State3-Phenyl tautomerNMR, X-ray Crystallography fu-berlin.de
1-Phenyl-1H-pyrazol-3-olSolution (CDCl3, DMSO-d6) & Solid StateOH-form (1H-pyrazol-3-ol)NMR Spectroscopy nih.gov
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-oneDuring crystallizationKeto-formX-ray Crystallography nih.gov
3,5-Diaryl Pyrazoles (MAO Inhibitors)Computational (Enzyme active site)Tautomer-dependent bindingComputational Docking acs.org

Theoretical Chemistry and Computational Studies of 1 3 Fluoro Phenyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the physicochemical properties of molecules. mdpi.com DFT has become a popular tool for studying organic chemical systems due to its balance of accuracy and computational efficiency. mdpi.comeurjchem.com Methods like B3LYP, often paired with basis sets such as 6-311+G(d,p), are commonly used to compute the molecular structure, vibrational frequencies, and electronic properties of pyrazole (B372694) derivatives. researchgate.netnih.gov

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity, as it is easier for HOMO electrons to be excited to the LUMO level. researchgate.net

Computational studies on similar pyrazole structures reveal that the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is distributed across the pyrazole ring system. This distribution dictates the molecule's behavior in charge-transfer processes. nih.gov The analysis of these orbitals provides a foundation for understanding the molecule's potential role in chemical reactions and biological interactions. nih.gov

ParameterDescriptionSignificance in Chemical Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital; represents the ability to donate an electron.Higher energy indicates a better electron donor.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital; represents the ability to accept an electron.Lower energy indicates a better electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the HOMO and LUMO.A small gap implies low kinetic stability and high chemical reactivity. A large gap implies high stability. researchgate.net
Chemical Hardness (η)Resistance of a molecule to change its electron configuration. Calculated using the HOMO-LUMO gap.High hardness correlates with a large HOMO-LUMO gap, indicating lower reactivity.
Electrophilicity Index (ω)A measure of the energy lowering of a molecule when it accepts electrons.A high index indicates a good electrophile, suggesting a strong ability to bind with biomolecules. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Theoretical calculations for related pyrazole compounds have shown excellent correlation with experimental spectra, aiding in the precise assignment of chemical shifts. nih.gov For 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole, calculations would predict the specific shifts for protons and carbons on both the pyrazole and fluorophenyl rings.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and methodical limitations, resulting in a strong agreement with experimental FT-IR and FT-Raman spectra. mdpi.comnih.gov This allows for the confident assignment of vibrational modes, such as C-H stretching, C=N stretching of the pyrazole ring, and C-F vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, oscillator strengths, and corresponding absorption wavelengths (λmax). researchgate.net These calculations help interpret the experimental UV-Vis spectrum by identifying the specific molecular orbitals involved in the electronic transitions (e.g., π → π* transitions).

Spectroscopy TypeCalculated Value (Theoretical)Experimental ValueInterpretation
¹H NMR (ppm)Computed chemical shifts using GIAO-DFT.Recorded shifts from NMR spectrometer.Aids in assigning specific protons to observed signals. researchgate.net
¹³C NMR (ppm)Computed chemical shifts using GIAO-DFT.Recorded shifts from NMR spectrometer.Confirms the carbon skeleton and chemical environment. nih.gov
IR (cm⁻¹)Calculated vibrational frequencies (often scaled).Observed absorption bands from FT-IR spectrum.Assigns bands to specific functional group vibrations (e.g., C=O, C-H). mdpi.com
UV-Vis (nm)Calculated λmax from TD-DFT.Observed absorption maximum from UV-Vis spectrophotometer.Identifies electronic transitions within the molecule. researchgate.net

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the fluorophenyl group to the pyrazole ring. Conformational analysis using DFT is performed to identify the most stable conformer (the structure with the lowest energy). researchgate.net This involves calculating the potential energy surface by systematically changing the dihedral angle between the two rings. The resulting energy minimum corresponds to the most probable orientation of the rings relative to each other, which is crucial for understanding its interaction with biological receptors. Studies on the similar 3-methyl-1-phenylpyrazole have identified its most stable conformer through such computational methods. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov Pyrazole derivatives are known to be inhibitors of various enzymes, such as kinases and carbonic anhydrase. nih.govnih.gov

Docking simulations place this compound into the active site of a target protein to analyze the non-covalent interactions that stabilize the complex. These interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and receptor. The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors.

Hydrophobic Interactions: Occur between the nonpolar phenyl and methyl groups of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the receptor's binding pocket. nih.gov

Pi-Pi Stacking: Aromatic interactions can occur between the phenyl or pyrazole rings and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Functional Group of LigandPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Fluorophenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val
Pyrazole RingHydrogen Bonding (N atoms), π-π StackingSer, Thr, Asn, Gln, His, Phe
Methyl GroupHydrophobic (Van der Waals)Ala, Val, Leu, Ile
Fluorine AtomHalogen Bonding, Hydrogen BondingBackbone C=O groups, electron-rich residues

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A more negative binding energy indicates a more stable ligand-receptor complex and stronger binding. semanticscholar.org These predicted affinities allow for the ranking of different compounds and the identification of promising candidates for further study. For instance, a study on a similar fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, reported a binding affinity of -10.61 kcal/mol against the human estrogen receptor alpha. semanticscholar.orgmdpi.com Such values provide a quantitative estimate of the ligand's potential potency. Binding free energy can also be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more refined prediction of binding stability. nih.gov

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole semanticscholar.orgmdpi.comHuman Estrogen Receptor Alpha (ERα)-10.6116.71 nM
HIT107678706 (a pyrazole-containing compound) nih.govTIM-3-69.35 (MM-GBSA)Not Reported
HIT104310526 (a pyrazole-containing compound) nih.govTIM-3-67.16 (MM-GBSA)Not Reported
Note: The data above is for structurally related compounds and is presented for illustrative purposes to show typical values obtained from docking studies.

Based on a comprehensive search for scientific literature, there is currently insufficient published research available to generate a detailed article on the specific computational and theoretical chemistry studies of This compound as requested.

The explicit topics of Molecular Dynamics Simulations, Quantitative Structure-Activity Relationship (QSAR) Modeling, and Pharmacophore Modeling for this exact compound have not been detailed in the accessible scientific literature. While extensive research exists for the broader class of pyrazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline and content requirements at this time.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Activities

Elucidation of Structural Determinants for Bioactivity in 1-Aryl-3-methyl-1H-pyrazoles

The 1-aryl-3-methyl-1H-pyrazole scaffold is a common motif in compounds designed for various therapeutic targets. The bioactivity of this class of compounds is largely dictated by the nature and position of substituents on the aryl ring. For instance, in the context of antimicrobial agents, hydrophobic substituents on the phenyl ring have been shown to increase the activity of some pyrazole (B372694) derivatives.

The substitution pattern on the pyrazole ring itself is also critical. For example, in a series of pyrazole-based inhibitors for the Fms-like tyrosine kinase 3 (FLT3), an N-phenyl and a 3-tert-butyl substitution on the pyrazole ring were found to be the most favorable for activity. While specific studies on 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole are limited, the general principles of SAR in this class of compounds suggest that the 3-methyl group and the 1-phenyl group are key structural components that can be further modified to fine-tune biological activity.

Impact of Fluorine Substitution on Biological Potency and Selectivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity and small size can alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

In the case of pyrazole derivatives, fluorine substitution has been shown to be advantageous. For example, in a study of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as inhibitors of drug-resistant bacteria, fluorine-substituted compounds were found to be good bacterial growth inhibitors. The position of the fluorine atom is also crucial. The same study indicated that a 3-fluoro derivative was slightly less potent than the 4-fluoro derivative, highlighting the subtle yet significant impact of positional isomerism on biological activity. Another study on pyrazoles related to curcumin (B1669340) demonstrated that the presence of fluorine groups enhances the inhibitory activity against nitric oxide synthase (NOS) isoenzymes.

Investigation of Specific Enzyme Inhibition Mechanisms

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is common in many cancers. Consequently, inhibitors of kinases in this pathway, such as MEK and ERK, are of significant therapeutic interest. While pyrazole-based kinase inhibitors have been developed, compounds with significant complexity, such as GDC-0994 ((S)-1-(1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one), have been the focus of such studies. The development of potent and selective ERK inhibitors often involves more complex structures than the simple this compound, suggesting that while the pyrazole core is a useful scaffold, additional functional groups are likely necessary for high-affinity binding to the kinase active site.

Meprins are metalloproteases implicated in various diseases, including cancer and fibrosis. The development of inhibitors for meprin α and β has explored various chemical scaffolds. Notably, pyrazole-based hydroxamic acids have been identified as potent inhibitors. A study on the structure-activity relationships of these inhibitors revealed that a 3,5-diphenylpyrazole (B73989) scaffold exhibited high inhibitory activity against meprin α. The inhibitory activity was further modulated by substitutions on the phenyl rings. While this highlights the potential of the pyrazole core in targeting meprins, the hydroxamic acid moiety is a critical zinc-binding group essential for the inhibitory mechanism, a feature absent in this compound.

Cytochrome P450 enzymes are a large family of heme-containing monooxygenases. CYP121A1 from Mycobacterium tuberculosis is essential for the bacterium's viability, making it an attractive target for new anti-tuberculosis drugs. Research into inhibitors of CYP121A1 has led to the development of aryl-substituted pyrazoles. One study focused on 4-((1H-imidazol-1-yl)methyl)-1-phenyl-3-(substituted-phenyl)-1H-pyrazoles. In this series, a derivative with a 4-fluorophenyl group at the 3-position of the pyrazole was synthesized and evaluated. The imidazole (B134444) moiety in these compounds is designed to coordinate with the heme iron in the enzyme's active site, a common mechanism for P450 inhibition. This suggests that for a pyrazole derivative to be an effective CYP121A1 inhibitor, a heme-coordinating group is likely a necessary structural feature.

Cellular Target Identification and Pathway Modulation Studies (excluding clinical trial data)

Identifying the cellular targets of a compound and understanding how it modulates signaling pathways is crucial for drug development. For the broader class of fluorinated pyrazoles, various cellular activities have been reported. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines.

Computational docking studies have been employed to predict the binding affinity of fluorinated pyrazoles to specific protein targets. For example, a newly synthesized fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was shown through molecular docking to have a high binding affinity for the human estrogen receptor alpha (ERα), suggesting its potential as an anti-breast cancer agent. While these studies provide insights into the potential cellular targets of fluorinated pyrazoles, experimental validation of the specific cellular targets and pathway modulation by this compound is needed to confirm these predictions.

Role of the 3-Methyl Group in Pharmacological Profile

The methyl group at the 3-position of the pyrazole ring plays a significant role in modulating the biological activity of this compound analogs. Its contribution is understood through comparative studies where it is replaced by other functional groups.

Research on pyrazole-based inhibitors of meprin α, a metalloprotease, has shown that the size and nature of the substituent at this position are crucial for inhibitory activity. In one study, the replacement of a phenyl group at the 3(5)-position with a smaller methyl group resulted in a decrease in inhibitory potency. nih.gov This suggests that for certain biological targets, a larger, aromatic group capable of more extensive interactions within the enzyme's binding site is preferred over the smaller, aliphatic methyl group. The study indicated that the methyl moiety might not engage in the same favorable interactions within the S1'-binding site of the enzyme. nih.gov

Conversely, the presence of a methyl group can be beneficial in other contexts. For instance, in analogs like mepirizole, a meta-methyl substitution on the pyrazole ring has been associated with conferring gastroprotective effects. nih.gov While the steric bulk of substituents at the C3 position of the pyrazole ring is a factor, with bulkier groups generally lending more stability, the electronic properties of the methyl group are also important. mdpi.commdpi.com As an inductive electron donor, a methyl group can influence the electron density of the pyrazole ring, which in turn can affect its binding characteristics and metabolic stability. mdpi.com

Table 1: Comparative Inhibitory Activity of Substituents at Pyrazole Position 3(5) against Meprin α

Compound R Group at Position 3(5) Relative Inhibitory Activity
7a Phenyl High
14a Methyl Decreased
14b Benzyl Decreased
14c Cyclopentyl High (Similar to Phenyl)

Data sourced from studies on meprin α inhibitors. nih.gov

Influence of Substituents on the Pyrazole and Phenyl Rings on Bioactivity

Substituents on the Phenyl Ring:

The nature and position of substituents on the 1-phenyl ring are critical determinants of activity. The fluorine atom at the 3-position (meta-position) in the parent compound is particularly significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.commdpi.com The strong carbon-fluorine bond can block metabolic pathways, and fluorine's high electronegativity can lead to more favorable interactions with biological targets. mdpi.com

Studies on related 1-phenyl-pyrazole derivatives have demonstrated that the electronic properties of substituents on this ring are key. For antioxidant activity, the presence of electron-donating groups (EDGs) such as methoxy (B1213986) (OCH3) and methyl (CH3) on the phenyl ring was found to be more beneficial than having no substitution or electron-withdrawing groups like chlorine (Cl). nih.gov This enhancement is attributed to the positive inductive (+I) and mesomeric effects of these groups. nih.gov Conversely, for other activities, electron-withdrawing groups (EWGs) can be advantageous. beilstein-archives.org

Table 2: Influence of Phenyl Ring Substituents on Antioxidant Activity of Pyrazole Derivatives

Substituent on Phenyl Ring Electronic Effect Observed Antioxidant Activity
-OCH3, -CH3 Electron-Donating Beneficial
-H (unsubstituted) Neutral Less Beneficial
-Cl Electron-Withdrawing Less Beneficial

General findings from studies on 1-phenyl-pyrazole derivatives. nih.gov

Substituents on the Pyrazole Ring:

Diverse Applications of 1 3 Fluoro Phenyl 3 Methyl 1h Pyrazole Derivatives in Specialized Fields

Agrochemical Research and Development

The pyrazole (B372694) scaffold is a cornerstone in modern agrochemical design, with many commercial pesticides and herbicides featuring this heterocyclic ring. nih.govacs.org The introduction of a fluorophenyl group, as seen in 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole derivatives, can enhance the biological activity and stability of these compounds. acs.org This has led to extensive research into their efficacy for crop protection.

Fungicidal Activity Mechanisms

A significant area of research for pyrazole derivatives is in the development of novel fungicides. globethesis.com Many pyrazole carboxamides function as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). researchgate.netnih.gov These compounds target and block the action of the succinate dehydrogenase enzyme, which is a critical component of the mitochondrial respiratory chain in fungi. researchgate.net This disruption of the fungal cell's energy production process leads to its death.

Research into N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides has shown that some of these derivatives exhibit moderate to good antifungal activities against various phytopathogenic fungi. researchgate.netmdpi.com For instance, certain compounds displayed significant inhibition against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.netmdpi.com In some cases, their performance was superior to commercial fungicides like boscalid. mdpi.com The fungicidal activity is influenced by the specific substituents on the pyrazole and phenyl rings. globethesis.com

Compound ClassTarget FungiNoted ActivitySource
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae, Fusarium oxysporum, Cytospora mandshuricaCompounds 6a, 6b, and 6c showed over 50% inhibition against G. zeae at 100 µg/mL. mdpi.com
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani (Rice Sheath Blight)Demonstrated good in vivo antifungal activity with an IC50 value of 7.48 mg/L. nih.gov
Fluoro-substituted phenylpyrazole derivativesGeneral phytopathogenic fungiExhibit a wide range of antifungal activities. nih.gov

Herbicidal and Insecticidal Potential

Beyond fungicides, derivatives of fluorophenyl-pyrazoles are being investigated for their potential as herbicides and insecticides. Pyrazole-containing compounds have been successfully commercialized for weed and pest control due to their diverse biological activities and high selectivity. nih.govmdpi.com

In the realm of herbicides, research has focused on pyrazole derivatives that act as Protoporphyrinogen Oxidase (Protox) inhibitors. researchgate.net A study on substituted phenyl pyrazole derivatives synthesized from a related pyrazole core showed that some compounds exhibited high herbicidal activity. researchgate.net For example, one derivative provided over 90% inhibition of weeds like Setaria viridis and Abutilon theophrasti at a low dosage. researchgate.net Another study synthesized quinclorac (B55369) derivatives, including 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, which showed excellent inhibition of barnyard grass. nih.gov

The insecticidal properties of N-aryl pyrazoles have also been documented. conicet.gov.ar Fipronil, a well-known insecticide, features a pyrazole structure and works by blocking GABA receptors in insects, leading to fatal hyperexcitation. conicet.gov.ar Research on simpler 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown significant mortality rates against pests like Tuta absoluta larvae, suggesting that even less complex derivatives can serve as potent insecticides. conicet.gov.ar

Compound/DerivativeApplicationTarget Pest/WeedKey FindingSource
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l)HerbicideBarnyard GrassExcellent inhibition with an EC50 of 10.53 g/ha. nih.gov
2-(N-acetylacetamido)-6-chloro-3-[4-chloro-5-(trifluoromethyl)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenyl acetateHerbicideSetaria viridis, Abutilon theophrasti>90% inhibition rate at 150 g/hm². researchgate.net
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c)InsecticideTuta absoluta larvaeCaused 75% mortality after 48 hours. conicet.gov.ar

Advanced Materials Science

The inherent photophysical properties of the pyrazole ring, combined with the electronic effects of substituents like the fluorophenyl group, make these derivatives attractive candidates for applications in materials science. nih.gov Their good membrane permeability and biocompatibility also make them suitable for biosensing and bioimaging. nih.gov

Fluorescent Probes and Imaging Agents

Pyrazole derivatives are increasingly used to construct fluorescent probes for detecting ions and for cellular imaging. nih.gov The pyrazole structure can be incorporated into larger molecular systems that exhibit changes in their fluorescence upon binding to a specific target. For example, a novel pyrazole-pyrazoline fluorescent probe was developed for the selective and sensitive detection of Fe (III) ions, which significantly quenched its fluorescence upon binding. researchgate.net

The design of these probes often involves linking the pyrazole core to other fluorescent moieties or recognition sites. Their fluorescence properties, such as absorption and emission wavelengths (λabs/λem) and quantum yield (ΦF), can be tuned by modifying the chemical structure. nih.gov This tunability is crucial for developing probes for specific applications, including intracellular imaging in various cell lines. nih.gov

Dye Chemistry Applications

The same structural features that make pyrazole derivatives useful as fluorescent probes also lend themselves to applications in dye chemistry. The extended π-conjugated systems that can be built around a pyrazole core are characteristic of many organic dyes. While direct examples for this compound are not prevalent in the initial search, the fundamental principles of dye design are applicable. The synthesis of pyrazole-based compounds linked to other aromatic systems, such as coumarin (B35378) or BODIPY, has been shown to produce molecules with strong absorption and emission in the visible spectrum, a key characteristic of dyes. nih.gov The modification of substituents on the phenyl and pyrazole rings allows for the fine-tuning of the color and photophysical properties of these potential dyes.

Probe TypeTargetSensing MechanismReported PropertiesSource
Fused pyrazole probe (78)Fluoride ionsFluorescence enhancement and spectral shiftλem shifts from 476 nm to 492 nm; ΦF increases from 38% to 64%. nih.gov
Pyrazole-pyrazoline probe (M)Fe³⁺ ionsFluorescence quenchingHigh selectivity and sensitivity with a detection limit of 3.9 × 10⁻¹⁰ M. researchgate.net
BODIPY-based pyrazoline probe (4)Intracellular imagingComplexation in intracellular regionλabs at 499 nm, λem at 511 nm; ΦF of 30%. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The primary academic contributions related to 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole are currently centered on its synthesis and its role as a structural motif in the development of bioactive molecules. The pyrazole (B372694) core is a well-established pharmacophore, and the introduction of a 3-fluorophenyl group at the N1 position and a methyl group at the C3 position creates a unique electronic and steric profile that can influence its biological activity.

Research into pyrazole derivatives has demonstrated their wide-ranging pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. globalresearchonline.netijnrd.org The academic pursuit of novel pyrazole synthesis methodologies is a significant contribution, with various strategies being developed to achieve regioselective synthesis of 1,3-disubstituted pyrazoles. jocpr.comnih.gov These methods often involve the condensation of β-diketones with hydrazines, or 1,3-dipolar cycloadditions. acs.org The synthesis of fluorinated pyrazoles, in particular, is an area of active investigation due to the ability of fluorine to enhance metabolic stability and binding affinity. mdpi.com

While specific studies detailing the unique contributions of this compound are not abundant, its implicit contribution lies in being a part of the broader exploration of the chemical space of pyrazole derivatives. It serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

Identification of Promising Research Avenues

The future research landscape for this compound is rich with potential, spanning medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry:

Kinase Inhibition: A significant research avenue is the exploration of this compound and its derivatives as kinase inhibitors for cancer therapy. nih.govresearchgate.net The pyrazole scaffold is a known hinge-binding motif in many kinase inhibitors. The specific substitution pattern of this compound could be optimized to target specific kinases implicated in tumorigenesis, such as Aurora kinases. nih.gov

Antimicrobial Agents: The investigation of its potential as an antibacterial and antifungal agent is another promising direction. Pyrazole derivatives have shown considerable antimicrobial activity, and this compound could be a lead for the development of new treatments against resistant pathogens. pharmajournal.net

Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the anti-inflammatory and analgesic properties of this compound is warranted. nih.gov

Agrochemicals:

Herbicidal and Fungicidal Activity: There is strong potential for this compound in the agrochemical sector. Structurally similar compounds have demonstrated herbicidal activity, suggesting that this compound could be a precursor for novel herbicides. mdpi.com Its potential as a fungicide should also be explored, given the known activity of other pyrazole derivatives in this area.

Materials Science:

Organic Electronics: The aromatic and electron-rich nature of the pyrazole ring suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.

The following table summarizes promising research avenues for this compound:

Research Area Potential Application Rationale
Medicinal Chemistry Kinase Inhibitors Pyrazole scaffold is a known hinge-binding motif.
Antimicrobial Agents Broad-spectrum antimicrobial activity of pyrazole derivatives.
Anti-inflammatory Drugs Pyrazole core is present in existing NSAIDs.
Agrochemicals Herbicides Herbicidal activity of structurally similar compounds.
Fungicides Known fungicidal properties of other pyrazole derivatives.

| Materials Science | Organic Electronics | Aromatic and electron-rich nature of the pyrazole ring. |

Methodological Challenges and Opportunities

The advancement of research on this compound is not without its challenges, which also present opportunities for innovation.

Synthesis:

Regioselectivity: A primary challenge in the synthesis of 1,3-disubstituted pyrazoles is controlling the regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. mdpi.com Developing highly regioselective synthetic methods, potentially using novel catalysts or directing groups, is a key opportunity. The use of ionic liquids as a solvent has shown promise in achieving complete regioselectivity in the synthesis of some 1,3-disubstituted pyrazoles. jocpr.com

Scalability: Transitioning from laboratory-scale synthesis to large-scale production can be challenging. Optimizing reaction conditions to improve yields, reduce reaction times, and utilize more environmentally friendly reagents are important considerations for industrial applications. mdpi.com

Biological Evaluation:

High-Throughput Screening: A significant opportunity lies in the use of high-throughput screening (HTS) to rapidly evaluate the biological activity of a library of derivatives based on the this compound scaffold against a wide range of biological targets.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of bioactive compounds. This involves synthesizing a variety of analogues with different substituents on the phenyl and pyrazole rings and evaluating their biological effects.

Computational Chemistry:

Predictive Modeling: Computational tools can be leveraged to predict the biological activity and pharmacokinetic properties of derivatives, thus guiding the design of more effective molecules and reducing the need for extensive experimental work.

Q & A

Q. What are the common synthetic routes for 1-(3-fluorophenyl)-3-methyl-1H-pyrazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis typically involves a condensation reaction between 3-fluoroaniline and a pyrazole precursor. A widely used method employs hydrazine derivatives reacting with β-keto esters or α,β-unsaturated carbonyl compounds under acidic or basic catalysis. For example, refluxing 3-fluoroaniline with ethyl acetoacetate in ethanol under acidic conditions (e.g., HCl) can yield the pyrazole core. Critical parameters include:
  • Catalyst: Acidic (H₂SO₄) or basic (NaOH) conditions to control cyclization.
  • Solvent: Polar aprotic solvents (e.g., DMF) or ethanol for reflux.
  • Temperature: 80–100°C for 6–12 hours.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
    Side products like regioisomers may form, requiring careful monitoring via TLC .

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-fluorophenyl)-3-methyl-1H-pyrazole?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirm regiochemistry of the pyrazole ring and substituent positions. The fluorine atom in the 3-fluorophenyl group causes splitting in adjacent proton signals (e.g., meta-fluorine induces distinct coupling patterns).
  • ¹⁹F NMR: Quantifies fluorine environment and purity (δ ≈ -110 to -120 ppm for aryl-F).
  • IR Spectroscopy: Identifies N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolves absolute configuration and intermolecular interactions (e.g., π-stacking of fluorophenyl groups) using SHELX software .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence activation energy barriers in isomerization reactions?

  • Methodological Answer: Substituent effects are quantified via computational studies (e.g., DFT) or kinetic experiments. For example:
  • Aryl vs. Alkyl Substituents: 1-(3-Fluorophenyl) groups lower activation Gibbs energy (ΔG‡ ≈ 55–60 kcal/mol) compared to alkyl groups (ΔG‡ ≈ 68 kcal/mol) due to resonance stabilization of transition states .
  • Temperature Dependence: Use the Eyring equation to correlate ΔG‡ with experimental isomerization rates. For 1-(3-fluorophenyl)-3-methyl-1H-pyrazole, overcoming a ΔG‡ of 58 kcal/mol requires temperatures >200°C.
    Table: Activation Energies of Pyrazole Derivatives
SubstituentΔG‡ (kcal/mol)Temperature for 50% Isomerization
3-Fluorophenyl55.4220°C
2-Fluoroethyl68.3320°C

Q. What experimental strategies are used to evaluate the biological activity of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole in enzyme inhibition studies?

  • Methodological Answer:
  • Target Selection: Prioritize enzymes with known pyrazole-binding pockets (e.g., kinases, cyclooxygenases).
  • In Vitro Assays:
  • Fluorescence Polarization: Measure binding affinity to recombinant enzymes.
  • IC₅₀ Determination: Dose-response curves using substrate turnover assays (e.g., NADH depletion for dehydrogenases).
  • Structural Analysis: Co-crystallize the compound with target enzymes (e.g., using SHELXD for phase determination) to identify binding modes .
  • Cell-Based Validation: Test cytotoxicity and target engagement in HEK293 or HeLa cells via Western blotting (e.g., phospho-antibodies for kinase inhibition).

Q. How can quantum chemical computations predict the ionization potential and reactivity of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole?

  • Methodological Answer:
  • DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to compute:
  • Ionization Potential (IP): Directly correlates with electron-donating substituents (e.g., methyl groups lower IP).
  • Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions (fluorophenyl groups enhance electron withdrawal).
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to predict solubility.
  • Docking Studies: AutoDock Vina or Schrödinger Suite to model binding to biological targets (e.g., COX-2 active site) .

Q. What role does the 3-fluorophenyl group play in the solid-state packing and stability of this compound?

  • Methodological Answer:
  • X-ray Crystallography: Reveals intermolecular interactions:
  • C-F···H-C Hydrogen Bonds: Fluorine acts as a weak hydrogen bond acceptor (2.8–3.2 Å).
  • π-π Stacking: Fluorophenyl rings align in offset stacks (distance ≈ 3.5 Å), enhancing thermal stability.
  • Thermogravimetric Analysis (TGA): Decomposition temperatures >250°C correlate with strong packing interactions.
  • Hirshfeld Surface Analysis: Quantifies contact contributions (e.g., F···H ≈ 12%, C···C ≈ 30%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.